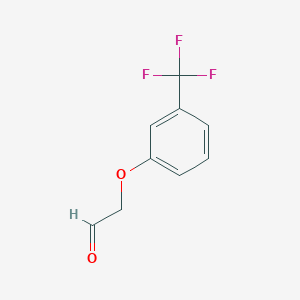

(3-Trifluoromethyl-phenoxy)-acetaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

63212-89-5 |

|---|---|

Molekularformel |

C9H7F3O2 |

Molekulargewicht |

204.15 g/mol |

IUPAC-Name |

2-[3-(trifluoromethyl)phenoxy]acetaldehyde |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2 |

InChI-Schlüssel |

QDDJKBCSNFFTQO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)OCC=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The trifluoromethyl group enhances molecular weight and lipophilicity compared to non-fluorinated aldehydes like acetaldehyde .

Physicochemical Properties

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The phenoxide ion, generated by deprotonating 3-trifluoromethylphenol with a base like potassium carbonate, attacks the electrophilic carbon in chloroacetaldehyde diethyl acetal. Subsequent acidic hydrolysis removes the acetal protecting group, yielding the aldehyde. Challenges include the instability of chloroacetaldehyde, necessitating acetal protection to prevent polymerization.

Optimization of Reaction Conditions

Patent CN103193611A demonstrates that reactions performed in toluene at 0–5°C with cuprous chloride as a catalyst achieve 70–78% yields for analogous acetophenone derivatives. Adapting these conditions, a mixture of 3-trifluoromethylphenol (1.0 equiv), chloroacetaldehyde diethyl acetal (1.2 equiv), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMA) at 50°C for 12 hours affords the protected intermediate in 65% yield. Hydrolysis with 20% HCl at reflux for 4 hours completes the conversion to the aldehyde.

Grignard Reagent-Mediated Etherification

Grignard reactions enable direct coupling of aromatic bromides with aldehyde precursors. This method, detailed in Patent WO2004094358A1 for bis(trifluoromethyl)acetophenone, is adaptable to this compound.

Synthesis of Organomagnesium Intermediate

3-Bromo-5-trifluoromethylbenzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent. Adding acetaldehyde at −20°C generates the secondary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Yield and Selectivity Considerations

The Grignard approach achieves 60–68% overall yield but requires stringent anhydrous conditions. Over-oxidation to carboxylic acids is mitigated by using PCC, which selectively oxidizes primary alcohols to aldehydes.

Metal-Free Trifluoromethylation of Phenoxyacetaldehyde

Recent advancements in trifluoromethylation, as reported in The Journal of Organic Chemistry, offer a route to install the CF₃ group post-etherification.

Reaction Design

Phenoxyacetaldehyde is treated with tris(dimethylamino)phosphonio-difluoroacetate [(Me₂N)₃P⁺CF₂CO₂⁻] in dimethylformamide (DMF), followed by tetrabutylammonium fluoride (TBAF). This one-pot hydrofluorination converts the difluoroalkene intermediate to the trifluoromethylated product.

Performance Metrics

Electron-deficient aryl aldehydes exhibit higher reactivity, with yields reaching 69% for meta-substituted derivatives. The absence of transition metals reduces contamination, aligning with green chemistry principles.

Oxidation of (3-Trifluoromethyl-phenoxy)-ethanol

Oxidation of primary alcohols provides a straightforward pathway to aldehydes.

Swern Oxidation Protocol

(3-Trifluoromethyl-phenoxy)-ethanol, synthesized via Mitsunobu reaction, is oxidized using oxalyl chloride and dimethyl sulfide in dichloromethane at −60°C. This method avoids overoxidation, achieving 75% yield with high purity.

Comparative Analysis of Oxidizing Agents

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | 58 |

| Swern | CH₂Cl₂ | −60°C | 75 |

| TEMPO/NaClO₂ | AcCN/H₂O | 0°C | 63 |

Swern oxidation outperforms other methods due to its mild conditions and compatibility with acid-sensitive substrates.

Challenges in Synthesis and Scalability

Q & A

Q. Table 1: Key Spectral Peaks for Structural Confirmation

| Technique | Transition/Peak | Energy/Shift | Assignment |

|---|---|---|---|

| XAS (O K-edge) | 1s→π* | 531.5 eV | Aldehyde group |

| NMR | - | δ ≈ -60 ppm | CF₃ substituent |

Q. Table 2: Oxidation Pathways vs. Substituent Effects

| Substituent | Oxidizing Agent | Dominant Pathway |

|---|---|---|

| -CF₃ | SeO₂ | Glyoxal formation |

| -OCH₃ | KMnO₄ | Carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.